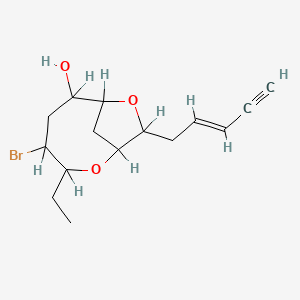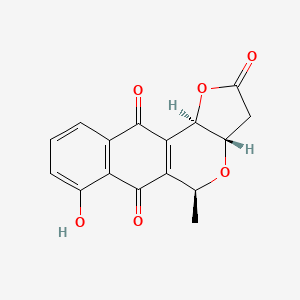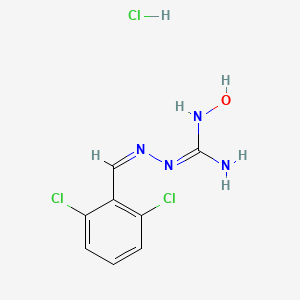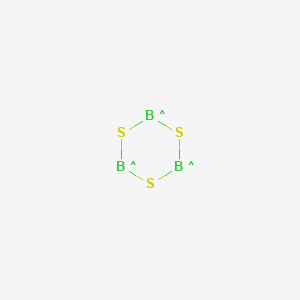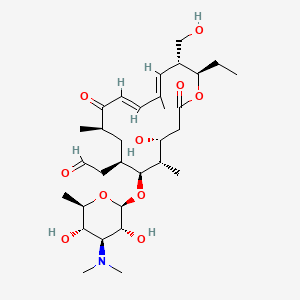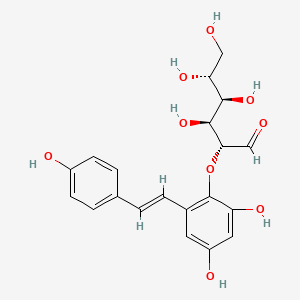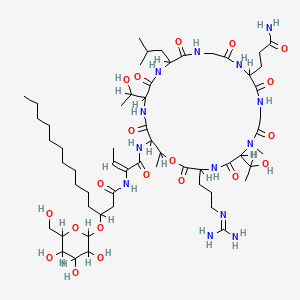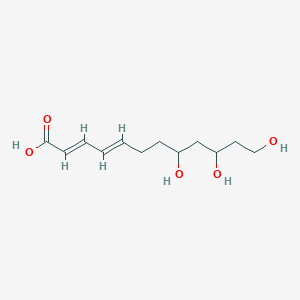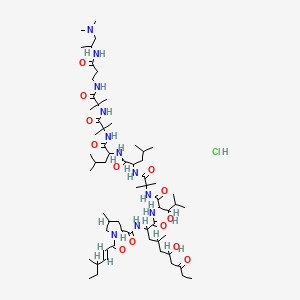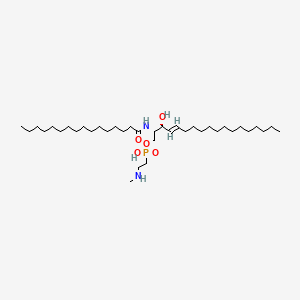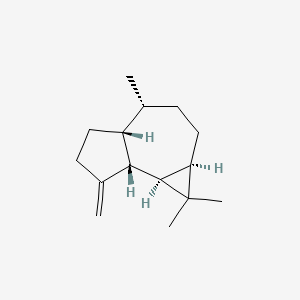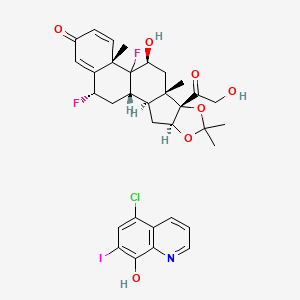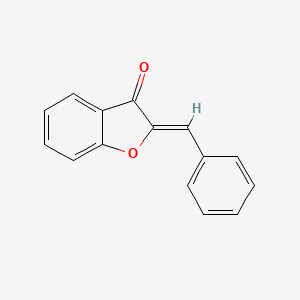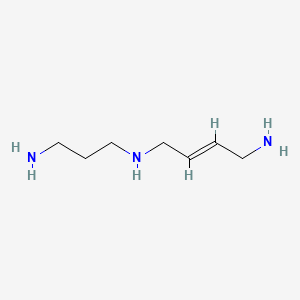
N-(3-Aminopropyl)-2-butene-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-aminopropyl)but-2-ene-1,4-diamine is a triamine comprising spermidine having a double bond at the 2-position. It derives from a spermidine.
Aplicaciones Científicas De Investigación
1. Complex Formation with Palladium(II) and Platinum(II)
N-(3-Aminopropyl)-2-butene-1,4-diamine exhibits reactivity with palladium(II) and platinum(II) salts, leading to the formation of various complexes. These reactions are influenced by the number of nitrogen atoms in the polyamine, their basicity, and the type of palladium or platinum salt used. X-ray crystal-structure analysis of such complexes reveals their potential for further applications in material science or catalysis (Codina et al., 1999).
2. Interaction with Sulfuric Acid in Atmospheric Chemistry
Methyl-substituted N,N,N',N'-ethylenediamines, including N-(3-Aminopropyl)-2-butene-1,4-diamine, interact with sulfuric acid in atmospheric chemistry. This interaction, studied using computational methods, indicates the potential role of these compounds in the formation of new particles in the atmosphere (Elm et al., 2016).
3. Synthesis of Polyimides
The synthesis of polyimides using diamines, including N-(3-Aminopropyl)-2-butene-1,4-diamine, is another area of research. These polyimides have high tensile strength and could be used in various applications requiring durable materials (Liaw et al., 1996).
4. Electrochemiluminescence Activity
Research on the electrochemiluminescence (ECL) activity of tertiary amines has shown that certain amines containing hydroxyl and amino groups, related to N-(3-Aminopropyl)-2-butene-1,4-diamine, exhibit significant ECL intensities. This finding has potential implications for the development of advanced sensing and diagnostic tools (Han et al., 2010).
5. Diamine Synthesis via Nitrogen-Directed Azidation
The synthesis of diamines, including derivatives of N-(3-Aminopropyl)-2-butene-1,4-diamine, through nitrogen-directed azidation of alkenes, cyclopropanes, and cyclobutanes is an innovative approach in organic chemistry. This method facilitates the creation of a range of diamines with diverse substitution patterns, useful in the synthesis of drugs and agrochemicals (Wang et al., 2021).
Propiedades
Número CAS |
67953-03-1 |
|---|---|
Nombre del producto |
N-(3-Aminopropyl)-2-butene-1,4-diamine |
Fórmula molecular |
C7H17N3 |
Peso molecular |
143.23 g/mol |
Nombre IUPAC |
(E)-N'-(3-aminopropyl)but-2-ene-1,4-diamine |
InChI |
InChI=1S/C7H17N3/c8-4-1-2-6-10-7-3-5-9/h1-2,10H,3-9H2/b2-1+ |
Clave InChI |
WLSWOWSGPRTMKO-OWOJBTEDSA-N |
SMILES isomérico |
C(CN)CNC/C=C/CN |
SMILES |
C(CN)CNCC=CCN |
SMILES canónico |
C(CN)CNCC=CCN |
Otros números CAS |
67953-03-1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



